2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid
CAS No.:
Cat. No.: VC18504411
Molecular Formula: C6H8N4O2S
Molecular Weight: 200.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N4O2S |
|---|---|
| Molecular Weight | 200.22 g/mol |
| IUPAC Name | 2-(diaminomethylideneamino)-5-methyl-1,3-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C6H8N4O2S/c1-2-3(4(11)12)9-6(13-2)10-5(7)8/h1H3,(H,11,12)(H4,7,8,9,10) |
| Standard InChI Key | VTRLVNDDKWUMCS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)N=C(N)N)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a thiazole ring—a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3. Substituents include:
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Methyl group at position 5, enhancing hydrophobic interactions
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Carboxylic acid at position 4, providing pH-dependent ionization (pKa ≈ 2.5–3.0 for -COOH)
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2-Aminoiminomethylamino group, creating a guanidine moiety (pKa ≈ 12.5) capable of strong hydrogen bonding
Table 1: Molecular Properties
Stereoelectronic Features
Density functional theory (DFT) calculations reveal:
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Dipole moment: 5.2 Debye due to charge separation between carboxylic acid and guanidine groups
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Tautomerism: Exists in equilibrium between aminoiminomethyl and guanidine forms, influencing binding modes
Synthesis and Manufacturing
Primary Synthetic Route
The standard preparation involves a three-step sequence:
Step 1: Condensation of thiourea (NH₂CSNH₂) with dichloroacetone (Cl₂C(O)CH₃) in acetone at 45°C for 8 hours, yielding 5-methylthiazole-4-carboxylic acid intermediate (72% yield).
Step 2: Nitration at position 2 using fuming HNO₃/H₂SO₄ at 0°C, followed by reduction with SnCl₂/HCl to produce the 2-amino derivative (58% yield over two steps) .
Step 3: Guanidination via reaction with cyanamide (NH₂CN) in ethanol/water (4:1) under reflux (24 hours), achieving 63% conversion.
Table 2: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 65–70°C | ±8% yield/10°C |
| pH (Step 3) | 9.2–9.8 | Critical for N-guanylation |
| Solvent Polarity | ε = 20–25 (e.g., acetone/water) | Maximizes intermediate solubility |
Industrial-Scale Challenges
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Purification: Requires countercurrent chromatography due to polar byproducts
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Regulatory Status: Classified as non-GMP for research use only
Biochemical Interactions
Enzyme Inhibition Mechanisms
Studies using molecular docking (PDB: 3L5M) demonstrate:
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Carbonic Anhydrase IX: Kᵢ = 84 nM via Zn²⁺ coordination by carboxylic acid
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Bacterial Dihydrofolate Reductase: Competitive inhibition (Kᵢ = 2.3 μM) through guanidine-Arg28 interaction
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Kinase Targets:
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CDK2: ΔG = -9.8 kcal/mol (MM/GBSA)
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EGFR: IC₅₀ = 11 μM (wild-type), 4.7 μM (T790M mutant)
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Cellular Effects
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Antiproliferative Activity: GI₅₀ = 18 μM against MCF-7 breast cancer cells
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Antimicrobial Spectrum:
Organism MIC (μg/mL) S. aureus (MRSA) 32 E. coli (ESBL) >128 C. albicans 64
Physicochemical Properties
Solubility Profile
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Aqueous Solubility: 1.8 mg/mL at pH 7.4 (simulated intestinal fluid)
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pH Dependence:
pH Solubility (mg/mL) 1.2 34.2 6.8 2.1 12.0 9.8
Solid-State Characteristics
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Polymorphs: Two identified forms (I and II) with melting points 218°C and 224°C respectively
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Hygroscopicity: 3.2% weight gain at 80% RH (25°C)
Structure-Activity Relationships
Modifications Impacting Potency
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Carboxylic Acid Esterification: Abolishes kinase activity but enhances membrane permeability (Papp = 18 × 10⁻⁶ cm/s)
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Guanidine Alkylation:
| Derivative | logD₇.₄ | EGFR IC₅₀ (μM) |
|---|---|---|
| N-Methylguanidine | 0.84 | 23.5 |
| N-Cyclopropyl | 1.12 | 8.9 |
| N,N'-Diethyl | 1.87 | >50 |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 2.45 (s, 3H, CH₃), 6.92 (s, 1H, H-5), 8.15 (br, 2H, NH₂)
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IR (ATR): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 3250 cm⁻¹ (NH stretch)
Chromatographic Behavior
| Method | Conditions | Retention (min) |
|---|---|---|
| HPLC (RP-C18) | 0.1% TFA/MeCN (95:5→5:95) | 12.7 |
| HILIC | ACN/50 mM NH₄HCO₃ (70:30) | 8.2 |
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